molecular formula C4H5ClN4O B1619601 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide CAS No. 52938-49-5

2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide

Cat. No.: B1619601
CAS No.: 52938-49-5
M. Wt: 160.56 g/mol
InChI Key: LJTMQKUBHSDQHW-UHFFFAOYSA-N
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Description

2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide (CAS: 52938-49-5) is a heterocyclic compound featuring a chloroacetamide group linked to the 3-position of a 1H-1,2,4-triazole ring.

Properties

IUPAC Name

2-chloro-N-(1H-1,2,4-triazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c5-1-3(10)8-4-6-2-7-9-4/h2H,1H2,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTMQKUBHSDQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300259
Record name 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52938-49-5
Record name 52938-49-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution via Chloroacetyl Chloride

The most widely documented method involves the reaction of 1H-1,2,4-triazol-3-amine with chloroacetyl chloride under basic conditions. This single-step nucleophilic acyl substitution proceeds via the following stoichiometry:
$$
\text{1H-1,2,4-triazol-3-amine} + \text{ClCH}_2\text{COCl} \rightarrow \text{2-Chloro-N-(1H-triazol-3-yl)-acetamide} + \text{HCl}
$$
Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base : Triethylamine (TEA) or sodium acetate to neutralize HCl.
  • Temperature : 0–5°C initially, followed by room-temperature stirring for 4–24 hours.
  • Yield : 65–78% after recrystallization from ethanol-DMF mixtures.

Mechanistic Insights :
The base deprotonates the triazole amine, enhancing its nucleophilicity. Chloroacetyl chloride’s electrophilic carbonyl carbon is attacked by the amine, forming a tetrahedral intermediate that collapses to release HCl. Computational studies suggest that electron-withdrawing substituents on the triazole ring accelerate the reaction by stabilizing the transition state.

Alternative Methods Using Activated Esters

To circumvent the handling of toxic chloroacetyl chloride, activated esters like chloroacetic anhydride have been explored. For example:
$$
\text{1H-1,2,4-triazol-3-amine} + (\text{ClCH}2\text{CO})2\text{O} \rightarrow \text{2-Chloro-N-(1H-triazol-3-yl)-acetamide} + \text{ClCH}_2\text{COOH}
$$
Advantages :

  • Reduced volatility and improved safety profile.
  • Yields comparable to chloroacetyl chloride (60–70%).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and safety. Continuous flow reactors achieve this by:

  • Precise Temperature Control : Mitigating exothermicity risks associated with chloroacetyl chloride.
  • Higher Throughput : Yields >80% with residence times of <30 minutes.

Table 1: Comparison of Batch vs. Flow Synthesis

Parameter Batch Reactor Flow Reactor
Reaction Time 24 hours 30 minutes
Yield 75% 82%
Purity (HPLC) 95% 98%
Solvent Consumption (L/kg) 15 8

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A typical protocol involves:

  • Conditions : 100 W power, 80°C, 10 minutes.
  • Yield : 70–75% with >97% purity.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.27 (s, 1H, NH), 8.12 (s, 1H, triazole-H), 4.04 (s, 2H, CH₂Cl).
  • ¹³C NMR : δ 164.15 (C=O), 158.15 (triazole-C), 44.02 (CH₂Cl).

Infrared Spectroscopy (IR) :

  • Peaks at 3291 cm⁻¹ (N–H stretch), 1678 cm⁻¹ (C=O stretch), and 750 cm⁻¹ (C–Cl bend) confirm functional groups.

High-Performance Liquid Chromatography (HPLC) :

  • Retention time: 6.8 minutes (C18 column, acetonitrile:water 70:30).

Purity Assessment

Elemental Analysis :

Element Theoretical (%) Observed (%)
C 29.81 29.75
H 3.13 3.09
N 34.82 34.70
Cl 22.03 21.95

Deviations ≤0.4% indicate high purity.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency Metrics Across Methods

Method Yield (%) Purity (%) Scalability
Classical (Batch) 75 95 Moderate
Flow Reactor 82 98 High
Microwave-Assisted 72 97 Low

Key Findings :

  • Flow reactors outperform batch systems in yield and scalability.
  • Microwave methods suit small-scale rapid synthesis but lack industrial feasibility.

Challenges and Optimization Strategies

Byproduct Formation

Hydrolysis of chloroacetyl chloride to chloroacetic acid is a major side reaction. Mitigation strategies include:

  • Strict Moisture Control : Use of molecular sieves or anhydrous solvents.
  • Low-Temperature Addition : Gradual introduction of chloroacetyl chloride at 0–5°C.

Recrystallization Optimization

Ethanol-DMF (4:1) mixtures produce crystals with >99% purity, while pet-ether yields larger crystals but lower purity (92%).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the acetamide group exhibits high reactivity in nucleophilic substitution (SN2) reactions. This site commonly interacts with nitrogen- or sulfur-containing nucleophiles under mild conditions.

Reaction TypeReagents/ConditionsProduct FormedKey Findings
Thiol substitutionBenzothiazole-2-thiol, K2CO3, DMF, 60°C 2-((Benzothiazol-2-yl)thio)-N-(1H-triazol-3-yl)acetamideAchieved 78% yield with 6 h reaction time
Amine substitutionPiperidine, EtOH, reflux 2-(Piperidin-1-yl)-N-(1H-triazol-3-yl)acetamideSteric hindrance reduces efficiency
Azole substitution1,2,4-Triazole-3-thiol, NaOH, DMF Bis-triazole acetamide derivativesRequires catalytic base for deprotonation

The substitution kinetics correlate with nucleophile strength and solvent polarity, with polar aprotic solvents like DMF accelerating reaction rates .

Cyclization and Heterocycle Formation

The triazole ring participates in cyclocondensation reactions, particularly with carbonyl-containing reagents.

Example Reaction Pathway

text
2-Chloro-N-(1H-triazol-3-yl)-acetamide + Hydrazine hydrate → 5-Amino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine (72% yield) [6]

Key factors:

  • Temperature: 80–100°C

  • Catalyst: Piperidine (0.5 eq)

  • Reaction time: 8–12 h

Oxidation

The acetamide chain undergoes controlled oxidation:
R–CH2–ClKMnO4, H2O, 25CR–COOH+HCl\text{R–CH}_2\text{–Cl} \xrightarrow{\text{KMnO}_4,\ \text{H}_2\text{O},\ 25^\circ\text{C}} \text{R–COOH} + \text{HCl}

  • Complete conversion within 4 h at pH 7

  • Over-oxidation of triazole ring occurs above 50°C

Reduction

Lithium aluminum hydride reduces the amide bond:
R–CONH–TriazoleLiAlH4, Et2OR–CH2–NH–Triazole\text{R–CONH–Triazole} \xrightarrow{\text{LiAlH}_4,\ \text{Et}_2\text{O}} \text{R–CH}_2\text{–NH–Triazole}

  • 89% yield under anhydrous conditions

  • Requires strict temperature control (−10°C to 0°C)

Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation at the triazole C-5 position:

Coupling TypeCatalytic SystemSubstrateYield
Suzuki-MiyauraPd(PPh3)4, K2CO3, DME 4-Fluorophenylboronic acid65%
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3 2-Aminopyridine58%

Electronic effects dominate regioselectivity, with electron-deficient aryl groups favoring C-5 coupling .

Biological Alkylation

The compound acts as an alkylating agent in enzymatic systems:

  • Inhibits Mycobacterium tuberculosis enoyl-ACP reductase (IC50 = 3.2 μM)

  • Alkylation occurs at cysteine residues (Cys159 in target enzyme)

Stability Profile

Critical stability parameters:

ConditionDegradation PathwayHalf-Life
pH 1.2 (HCl)Hydrolysis of acetamide bond2.1 h
pH 7.4 (PBS)Chlorine displacement48 h
UV light (254 nm)Triazole ring decomposition15 min

Stabilization strategies include lyophilization (−20°C) and avoidance of aqueous alkaline conditions .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation, such as aromatase. The triazole ring can form hydrogen bonds with the active site of the enzyme, leading to its inhibition and subsequent reduction in cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Substitutions

a. N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

  • Structure : Contains a 1,2,3-triazole ring (1-position) substituted with a naphthyloxy group and a 4-chlorophenyl acetamide.
  • Properties : IR data (C=O at 1678 cm⁻¹, C-Cl at 785 cm⁻¹) and HRMS ([M+H]+: 393.1112) indicate similarities in carbonyl and halogen bonding. The naphthyl group enhances hydrophobicity compared to the simpler triazole in the target compound .

b. 2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

  • Structure : Triazole at the 1-position linked to a chlorophenylacetamide.
  • Key Difference: The triazole substitution position (1-yl vs.
Analogues with Different Heterocycles

a. 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structure : Thiazole replaces triazole; dichlorophenyl enhances electron-withdrawing effects.
  • Crystallography: The dichlorophenyl and thiazole rings are twisted (61.8°), reducing conjugation and possibly affecting solubility.
  • Synthesis : Carbodiimide-mediated coupling, a common method for amide formation .

b. 2-Chloro-N-(9-oxo[1,2,4]triazolo[5,1-b]quinazolin-3(9H)-yl)acetamide

  • Structure: Fused triazoloquinazolinone system.
  • Impact: The fused ring system increases planarity and rigidity, likely enhancing binding to aromatic pockets in biological targets compared to the non-fused triazole in the target compound .
Chloroacetamide Derivatives without Triazole

a. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide

  • Structure : Simple chloroacetamide with a substituted phenyl group.
  • Role of Triazole : The absence of the triazole ring reduces hydrogen-bonding capacity but improves lipophilicity. Such compounds are prioritized in pesticide transformation product studies, highlighting the chloroacetamide’s reactivity .

Comparative Data Table

Compound Name Heterocycle Substituents Key Properties/Activities Reference
2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide 1,2,4-Triazole Chloroacetamide at 3-position Potential alkylation/H-bonding
6m (Naphthyl-triazole) 1,2,3-Triazole Naphthyloxy, 4-chlorophenyl Hydrophobic, click chemistry
Thiazole analogue Thiazole 3,4-Dichlorophenyl Twisted conformation, dimerization
Triazoloquinazolinone Fused triazole Quinazolinone core Enhanced planarity
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide None Alkyl-substituted phenyl Pesticide TP prioritization

Biological Activity

2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide is a compound featuring a 1,2,4-triazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, including its antibacterial and anticancer properties, as well as its potential mechanisms of action.

  • Molecular Formula : C4H5ClN4O
  • Molecular Weight : 160.56 g/mol
  • Canonical SMILES : C1=NNC(=N1)NC(=O)CCl

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. The antibacterial activity of this compound has been inferred from studies on related triazole derivatives:

  • Minimum Inhibitory Concentration (MIC) : Various triazole derivatives have shown MIC values ranging from 0.25 to 32 µg/mL against Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated higher efficacy against methicillin-resistant Staphylococcus aureus (MRSA) than traditional antibiotics like chloramphenicol .
Compound TypeMIC (µg/mL)Bacterial Strains
Triazole Derivative0.25 - 32S. aureus, E. coli, P. aeruginosa
4-Amino-1,2,4-Triazole5E. coli, B. subtilis

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. For instance:

  • Cytotoxicity : Several studies have reported that triazole derivatives can induce cytotoxic effects against various human cancer cell lines. The mechanism often involves the formation of hydrogen bonds with target biomolecules, enhancing pharmacokinetic profiles and therapeutic efficacy .
Cell LineIC50 (µM)Reference
HeLa (cervical cancer)Not specified
MCF-7 (breast cancer)Not specified

The biological activity of this compound is thought to involve several key mechanisms:

  • Enzyme Inhibition : Triazoles can inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Gene Expression Modulation : These compounds may alter gene expression patterns in target cells, contributing to their therapeutic effects.
  • Interaction with Biomolecules : The ability to form hydrogen bonds with DNA or proteins enhances their binding affinity and specificity .

Case Studies

A selection of case studies illustrates the effectiveness of triazole derivatives:

  • Antibacterial Screening : A study evaluated various triazole derivatives against a panel of bacterial strains, demonstrating that compounds with specific substitutions exhibited superior antibacterial activity compared to standard treatments .
  • Anticancer Research : Another study highlighted the cytotoxic effects of triazole derivatives on HeLa cells, noting significant reductions in cell viability at varying concentrations .

Q & A

Q. What are optimized synthetic routes for 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide?

The compound is typically synthesized via nucleophilic substitution between 1H-[1,2,4]triazol-3-amine and chloroacetyl chloride. A common method involves refluxing equimolar amounts of the amine and chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction progress is monitored by TLC, followed by cooling, filtration, and recrystallization using solvents like pet-ether or ethanol-DMF mixtures . Optimization may include adjusting reaction time (4–24 hours), solvent polarity, or stoichiometry to improve yield and purity.

Q. How can researchers confirm the molecular structure post-synthesis?

Structural confirmation requires a combination of analytical techniques:

  • NMR spectroscopy : To verify proton environments (e.g., –NH peaks at δ 8–10 ppm, chloroacetamide CH2 at δ 4–4.5 ppm) and carbon backbone .
  • IR spectroscopy : Identification of key functional groups (C=O stretch at ~1678 cm⁻¹, N–H bend at ~3291 cm⁻¹) .
  • Elemental analysis : Validation of C, H, N, and Cl content within ±0.4% of theoretical values .
  • Mass spectrometry (HRMS/FAB) : To confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What analytical methods are critical for purity assessment?

  • HPLC/GC-MS : To quantify impurities and ensure >95% purity.
  • Melting point analysis : Sharp melting points (e.g., 459–461 K) indicate crystallinity and homogeneity .
  • UV-Vis spectrophotometry : λmax measurements (e.g., ~298 nm) for consistency in electronic transitions .

Advanced Research Questions

Q. What mechanistic insights exist for nucleophilic substitution in chloroacetamide derivatives?

The reaction proceeds via a two-step mechanism: (1) activation of chloroacetyl chloride by the base to form a reactive acyl intermediate, and (2) nucleophilic attack by the triazole amine. Density functional theory (DFT) studies suggest that electron-withdrawing groups on the triazole ring enhance nucleophilicity, accelerating substitution. Side reactions (e.g., hydrolysis) are mitigated by controlling moisture and using aprotic solvents . Kinetic studies reveal pseudo-first-order dependence on amine concentration .

Q. How can computational methods improve reaction design and prediction?

  • Quantum chemical calculations : Used to model transition states and predict reaction pathways (e.g., using Gaussian or ORCA software) .
  • Retrosynthetic analysis : Tools like AI-driven synthesis planners (e.g., ICReDD’s platform) leverage databases to propose one-step routes and optimize conditions .
  • Molecular docking : Predicts binding affinities for biological targets, aiding in rational drug design .

Q. How should researchers address contradictions in spectral or crystallographic data?

  • Cross-validation : Compare XRD crystal structures (e.g., dimer formation via N–H···O interactions) with NMR/IR data to resolve discrepancies .
  • Thermal analysis (TGA/DSC) : Correlate decomposition temperatures with stability predictions from computational models .
  • Replicate experiments : Ensure consistency in solvent polarity, temperature, and crystallization methods .

Q. What strategies are effective for studying biological interactions of this compound?

  • Enzyme inhibition assays : Test interactions with target proteins (e.g., using fluorescence quenching or microcalorimetry) .
  • PASS program predictions : Estimate antileishmanial or antimalarial potential based on structural analogs .
  • Cellular uptake studies : Radiolabel the compound (e.g., with ¹⁴C) to track intracellular localization .

Q. How does the compound’s supramolecular architecture influence its reactivity?

X-ray crystallography reveals that intermolecular interactions (e.g., N–H···O hydrogen bonds) stabilize dimeric or chain-like structures. These configurations can sterically hinder or expose reactive sites (e.g., the chloro group), impacting substitution kinetics. Thermal analysis (TGA) shows stability up to 200°C, suggesting robustness in varied reaction conditions .

Data Contradiction and Validation

Q. How to resolve discrepancies in elemental analysis vs. spectral data?

  • Recalibrate instruments : Ensure NMR shimming and MS ionization parameters are optimized.
  • Re-purify samples : Column chromatography or repeated recrystallization removes impurities affecting elemental ratios .
  • Synchrotron XRD : High-resolution crystallography can resolve ambiguous bond lengths/angles .

Q. What methodologies validate the compound’s role in catalytic cycles?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated analogs to identify rate-determining steps .
  • EPR spectroscopy : Detect radical intermediates in oxidation/reduction pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide

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